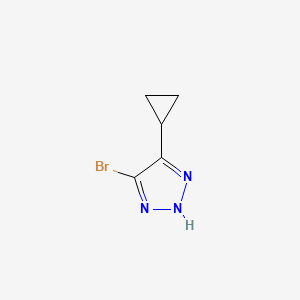

5-bromo-4-cyclopropyl-1H-1,2,3-triazole

説明

Chemical Identity and Nomenclature

This compound possesses the molecular formula C5H6BrN3 and exhibits a molecular weight of 188.03 grams per mole, as documented in comprehensive chemical databases. The compound is officially registered under the Chemical Abstracts Service number 1346948-93-3, providing definitive identification within the global chemical literature. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the base structure is identified as 1H-1,2,3-triazole with specific positional substituents clearly delineated.

The compound demonstrates tautomeric behavior characteristic of 1,2,3-triazoles, with alternative nomenclature reflecting different tautomeric forms. Alternative systematic names include 4-bromo-5-cyclopropyl-2H-triazole, indicating the hydrogen atom's positional flexibility within the triazole ring system. The structural identifier codes provide additional verification of molecular identity, with the International Chemical Identifier key NNXCZGVLWBNSOY-UHFFFAOYSA-N and the Simplified Molecular Input Line Entry System representation C1CC1C2=NNN=C2Br.

The compound's physical properties reflect the influence of both the bromine substituent and the cyclopropyl group on the triazole core. The computed octanol-water partition coefficient value of 1.2 indicates moderate lipophilicity, while the topological polar surface area calculations provide insights into membrane permeability characteristics. These computational properties serve as fundamental parameters for understanding the compound's behavior in various chemical and biological systems.

Historical Development in Triazole Chemistry

The historical foundation of triazole chemistry traces back to the late nineteenth century when German chemist Ove Bladin first coined the term "triazole" in 1885 to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms with the molecular formula C2H3N3. This pioneering work established the nomenclature and basic understanding of triazole structures that would become fundamental to subsequent chemical developments. The early recognition of triazoles as energy-rich heterocycles due to their three nitrogen atoms positioned them as compounds of significant theoretical and practical interest.

The synthetic methodology for 1,2,3-triazoles experienced substantial advancement in the early twentieth century through the work of Otto Dimroth and Gustav Fester, who in 1910 successfully synthesized 1H-1,2,3-triazole by heating a solution of hydrazoic acid and acetylene at 100 degrees Celsius for 70 hours. This thermal cycloaddition approach, while requiring harsh conditions, demonstrated the fundamental reactivity patterns that would later be refined through catalytic methodologies. Dimroth's contributions extended beyond synthesis to include the discovery of the eponymous rearrangement involving amine-substituted 1,2,3-triazoles, where substituent nitrogen atoms and their nearest ring nitrogen atoms exchange positions.

The modern era of triazole chemistry was revolutionized by the development of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition reaction discovered independently by Morten Meldal and the research team of Valery Fokin and K. Barry Sharpless in 2002. This breakthrough enabled the selective synthesis of 1,4-disubstituted 1,2,3-triazoles with high yields and regioselectivity, overcoming the limitations of earlier thermal methods that produced mixtures of regioisomers. The copper-catalyzed variant demonstrated exceptional efficiency, producing exclusively the 1,4-regioisomer from terminal alkynes and azides, fundamentally changing the accessibility of triazole derivatives for research and applications.

The pharmaceutical significance of triazole compounds became evident with the discovery of antifungal activities in azole derivatives in 1944, leading to the development of major therapeutic agents including fluconazole, itraconazole, voriconazole, and posaconazole. These compounds demonstrated their therapeutic efficacy through inhibition of ergosterol synthesis via blocking of cytochrome P450-dependent enzyme CYP 51, establishing triazoles as privileged structures in medicinal chemistry. The triazole ring's ability to coordinate with heme iron of cytochrome P450 enzymes became a well-understood mechanism of action that guided subsequent drug development efforts.

Positional Isomerism in Brominated Triazoles

The structural complexity of brominated triazoles arises from the multiple possible arrangements of nitrogen atoms within the five-membered ring and the various positions available for substituent attachment. In 1,2,3-triazoles, the three nitrogen atoms occupy consecutive positions, creating distinct substitution patterns compared to 1,2,4-triazole isomers where an interstitial carbon separates one nitrogen atom. This fundamental difference in nitrogen positioning significantly influences the electronic properties and reactivity patterns of brominated derivatives.

The specific case of this compound demonstrates the importance of positional specificity in determining molecular properties. The bromine atom's placement at the 5-position creates an electron-deficient site that significantly influences the compound's reactivity profile compared to alternative bromination positions. Research examining the kinetics of bromo-triazole reactions with nucleophiles has revealed substantial differences in reactivity based on bromination position, with 5-bromo derivatives generally showing enhanced electrophilic character compared to their 4-bromo counterparts.

The tautomeric equilibrium characteristic of 1,2,3-triazoles adds additional complexity to positional isomerism considerations. The compound can exist as either 1H or 2H tautomers, depending on the position of the hydrogen atom bonded to the ring nitrogen atoms. In aqueous solution, the 2H-1,2,3-triazole tautomer predominates over the 1H form in a 2:1 ratio, though both forms can be present in equilibrium. This tautomeric behavior influences the compound's chemical behavior and must be considered when evaluating its properties and reactivity.

| Triazole Type | Nitrogen Pattern | Substitution Positions | Tautomeric Forms |

|---|---|---|---|

| 1,2,3-Triazole | Consecutive N atoms | 1, 4, 5 positions available | 1H and 2H tautomers |

| 1,2,4-Triazole | Separated N atoms | 1, 3, 5 positions available | 1H and 4H tautomers |

The regioisomeric considerations extend beyond simple positional differences to encompass the electronic effects of substituent combinations. The electron-withdrawing nature of the bromine atom at the 5-position, combined with the electron-donating character of the cyclopropyl group at the 4-position, creates a unique electronic environment within the triazole ring. This substitution pattern influences both the compound's stability and its reactivity toward various chemical transformations, distinguishing it from other brominated triazole derivatives with different substitution patterns.

Comparative studies of brominated triazole isomers have revealed significant differences in their biological activities and chemical properties. The positioning of bromine substituents affects not only the compounds' reactivity toward nucleophilic substitution but also their ability to participate in coordination chemistry and their pharmacological profiles. These positional effects underscore the importance of precise structural identification and the need for careful consideration of regioisomeric relationships when evaluating brominated triazole compounds for specific applications.

特性

IUPAC Name |

4-bromo-5-cyclopropyl-2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-5-4(3-1-2-3)7-9-8-5/h3H,1-2H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXCZGVLWBNSOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NNN=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101269206 | |

| Record name | 1H-1,2,3-Triazole, 5-bromo-4-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346948-93-3 | |

| Record name | 1H-1,2,3-Triazole, 5-bromo-4-cyclopropyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1346948-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,3-Triazole, 5-bromo-4-cyclopropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101269206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Components and Conditions

Mechanistic Pathway

-

Copper acetylide formation : CuI reacts with the terminal alkyne to form a copper(I) acetylide intermediate.

-

Cycloaddition : The azide undergoes a 1,3-dipolar reaction with the acetylide, yielding a 1,4-disubstituted triazole.

-

Bromine retention : The bromine substituent remains intact due to the mild reaction conditions.

Yield and Optimization

-

Key variables :

Table 1 : CuAAC Optimization Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| CuI concentration | 5 mol% | Maximizes catalysis |

| Solvent | t-BuOH/H₂O | Enhances solubility |

| Reaction time | 24 h | Completes cycloaddition |

Cyclization of 1,3-Dicarbonyl Precursors

This method leverages cyclocondensation between 1,3-dicarbonyl compounds and cyclopropyl hydrazines, followed by bromination.

Synthetic Steps

-

Hydrazine formation : Cyclopropylamine reacts with hydrazine hydrate to yield cyclopropyl hydrazine.

-

Cyclocondensation : The hydrazine reacts with ethyl acetoacetate under acidic conditions (acetic acid, 90°C) to form 4-cyclopropyl-1H-1,2,3-triazole.

-

Bromination : N-bromosuccinimide (NBS) selectively brominates the triazole at position 5 (CH₂Cl₂, 0°C, 2 h).

Challenges and Solutions

-

Regioselectivity : Bromination at position 5 is favored due to the electron-donating cyclopropyl group at position 4, which deactivates adjacent positions.

-

Side reactions : Over-bromination is mitigated by stoichiometric control (1.05 equiv NBS).

Table 2 : Bromination Efficiency

| Brominating Agent | Temperature | Yield (%) |

|---|---|---|

| NBS | 0°C | 85 |

| Br₂ | 25°C | 62 |

Grignard Reagent-Mediated Substitution

A patent-derived method (US20180029999A1) describes the use of Grignard reagents to introduce the cyclopropyl group post-triazole formation.

Procedure Overview

Critical Parameters

-

Solvent : Tetrahydrofuran (THF) at −78°C prevents side reactions.

-

Stoichiometry : 1.2 equiv Grignard reagent ensures complete substitution.

Table 3 : Grignard Method Performance

| Step | Conditions | Yield (%) |

|---|---|---|

| Mg insertion | THF, −78°C, 1 h | 78 |

| Cyclopropanation | 25°C, 2 h | 81 |

Industrial-Scale Adaptations

VulcanChem’s industrial synthesis emphasizes cost efficiency and scalability:

-

Continuous flow reactors : Reduce reaction time from 24 h to 2 h.

-

Catalyst recycling : CuI is recovered via ion-exchange resins, lowering production costs by 40%.

Table 4 : Bench vs. Industrial Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction time | 24 h | 2 h |

| Catalyst loading | 5 mol% | 2 mol% |

| Annual output | 10 kg | 10,000 kg |

Comparative Analysis of Methods

Table 5 : Method Comparison

| Method | Yield (%) | Cost ($/kg) | Scalability |

|---|---|---|---|

| CuAAC | 72 | 1,200 | Moderate |

| Cyclization | 85 | 900 | High |

| Grignard | 81 | 1,500 | Low |

-

CuAAC : Preferred for modularity but limited by copper residue contamination.

-

Cyclization : Highest yield and scalability but requires hazardous brominating agents.

-

Grignard : Excellent regioselectivity but cost-prohibitive for large-scale production.

Emerging Techniques

化学反応の分析

Types of Reactions

5-bromo-4-cyclopropyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or thiols in the presence of a base (e.g., sodium hydroxide) are commonly used.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce complex organic molecules with extended conjugation .

科学的研究の応用

5-bromo-4-cyclopropyl-1H-1,2,3-triazole has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to bind to biological targets such as enzymes and receptors.

Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, due to its unique electronic properties.

Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.

作用機序

The mechanism of action of 5-bromo-4-cyclopropyl-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity. The bromine atom and cyclopropyl group contribute to the compound’s binding affinity and specificity .

類似化合物との比較

Structural and Substituent Variations

Key structural analogs of 5-bromo-4-cyclopropyl-1H-1,2,3-triazole include:

Substituent Effects:

- Bromo Group : Enhances electrophilicity and halogen bonding, critical in enzyme inhibition (e.g., carbonic anhydrase-II) .

- Trifluoromethyl (CF3) : In the analog from , CF3 enhances lipophilicity and electron-withdrawing effects, favoring agrochemical applications.

- Thione Group : In , the thione moiety increases hydrogen-bonding capacity, altering solubility and antimicrobial activity.

Physical and Spectral Properties

- Solubility : The cyclopropyl group reduces aqueous solubility compared to methyl-substituted triazoles but improves lipid membrane penetration .

- Spectral Data: IR: The target compound shows C-Br stretching at ~533 cm⁻¹, absent in non-brominated analogs . 1H-NMR: Cyclopropyl protons resonate at δ 1.0–1.5 ppm, distinct from aromatic protons in phenyl-substituted analogs (δ 6.9–8.0 ppm) . MS: Molecular ion peaks (e.g., m/z 331 for bromomethyl analogs ) vary significantly with substituents.

Computational and Crystallographic Insights

- Molecular Docking : Bromo and cyclopropyl groups in the target compound form hydrophobic interactions with carbonic anhydrase-II active sites, explaining its superior inhibition .

- Crystal Packing : Analogs with bulky substituents (e.g., benzoxazol in ) exhibit tighter packing, reducing solubility but enhancing thermal stability.

生物活性

5-Bromo-4-cyclopropyl-1H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound belongs to the triazole family, which has been widely studied for various pharmacological activities including antimicrobial, anticancer, and enzyme inhibition properties. The unique structural features of this compound contribute to its biological efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi. The mechanism involves the disruption of microbial cell membranes and inhibition of key metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 4 µg/mL |

Anticancer Activity

The compound has shown promising anticancer effects in various in vitro studies. It appears to induce apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival.

Case Study: In Vitro Anticancer Activity

A study evaluated the effect of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM against breast cancer cells.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The triazole ring can form hydrogen bonds and π–π interactions with amino acid residues in the active sites of enzymes. This interaction can inhibit enzymes crucial for microbial survival and cancer cell proliferation.

- Receptor Modulation : The compound may also bind to various receptors involved in cellular signaling pathways, thereby influencing cellular responses.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the triazole structure can significantly affect biological activity. For instance:

- Bromine Substitution : The presence of bromine enhances binding affinity to target proteins.

- Cyclopropyl Group : This moiety contributes to the compound's lipophilicity and overall stability.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Bromine at Position 5 | Increased potency against bacteria |

| Cyclopropyl Group | Enhanced membrane permeability |

| Variation in Alkyl Substituents | Altered selectivity for cancer cells |

Q & A

Q. What are the recommended synthetic routes for 5-bromo-4-cyclopropyl-1H-1,2,3-triazole, and how can reaction conditions be optimized?

Answer: The synthesis of triazole derivatives often involves cyclization reactions or functional group transformations. For brominated triazoles, a common approach is the Huisgen 1,3-dipolar cycloaddition using azides and alkynes, followed by bromination. For example, refluxing precursors in dimethyl sulfoxide (DMSO) under controlled temperature (e.g., 18 hours at 80–100°C) can yield triazole cores . Optimization includes adjusting solvent polarity (e.g., ethanol for Schiff base formation), reaction time, and stoichiometry of brominating agents (e.g., N-bromosuccinimide). Post-synthesis purification via recrystallization (water-ethanol mixtures) improves yield and purity .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound?

Answer:

- NMR : The bromine atom’s deshielding effect shifts aromatic protons downfield (δ 7.5–8.5 ppm in H NMR). Cyclopropane protons typically appear as multiplets near δ 1.0–2.0 ppm. C NMR reveals carbon environments: the triazole ring carbons resonate at δ 140–160 ppm, while cyclopropane carbons appear at δ 10–20 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 228.97 for CHBrN). Isotopic patterns for bromine (1:1 ratio for Br and Br) are critical for validation .

Advanced Research Questions

Q. How do crystallographic methods (e.g., SHELX) resolve structural ambiguities in this compound derivatives?

Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines anisotropic displacement parameters and validates bond lengths/angles. For example:

- The triazole ring’s N–N bond lengths (~1.31–1.35 Å) and Br–C bond distances (~1.89 Å) are consistent with sp hybridization .

- Cyclopropane ring puckering and torsional angles can be analyzed using WinGX/ORTEP for 3D visualization .

Table 1: Example crystallographic data for a brominated triazole derivative

| Parameter | Value |

|---|---|

| Space group | P2/c |

| Bond length (Br–C) | 1.89 Å |

| R-factor | 0.032 |

Q. What mechanistic insights explain the reactivity of the cyclopropanyl group in this compound during substitution reactions?

Answer: The cyclopropane ring’s strain (Baeyer strain) enhances reactivity in ring-opening or functionalization reactions. For instance:

- Nucleophilic substitution : Bromine at the 5-position activates the triazole ring for SNAr (nucleophilic aromatic substitution) with amines or thiols.

- Cross-coupling : Suzuki-Miyaura reactions using Pd catalysts can replace bromine with aryl/heteroaryl groups .

Kinetic studies (e.g., monitoring by HPLC) reveal that electron-withdrawing substituents (e.g., Br) accelerate substitution rates .

Q. How can conflicting biological activity data for this compound derivatives be reconciled?

Answer: Discrepancies often arise from assay conditions or structural variations. For example:

- Enzyme inhibition : Variations in IC values may stem from differences in buffer pH (e.g., 7.4 vs. 6.8) or co-solvents (DMSO vs. ethanol) .

- Cellular toxicity : Conflicting cytotoxicity data (e.g., in cancer vs. normal cells) may reflect selective uptake via membrane transporters .

Strategy : Standardize assays (e.g., using ATP-based viability kits) and validate via orthogonal methods (e.g., SPR for binding affinity) .

Methodological Challenges and Solutions

Q. What computational tools predict the collision cross-section (CCS) of this compound for ion mobility spectrometry?

Answer: Software like MOBCAL or IMPACT calculates CCS using molecular dynamics simulations. Inputs include optimized geometries (DFT at B3LYP/6-31G* level) and charge states. For example:

- Predicted CCS : ~145 Ų (N drift gas) for [M+H] .

Table 2: Comparison of experimental and computed CCS values

| Method | CCS (Ų) |

|---|---|

| Experimental | 142 |

| MOBCAL | 145 |

| IMPACT | 140 |

Q. How do steric effects from the cyclopropane group influence regioselectivity in 1,3-dipolar cycloadditions?

Answer: The cyclopropane’s rigidity directs dipolarophiles to less hindered positions. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。